![molecular formula C34H28N2 B3317696 (R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine CAS No. 96948-51-5](/img/structure/B3317696.png)
(R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine
Overview
Description
(R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine (BINAM) is a chiral diamine that has been used extensively in organic synthesis and catalysis. BINAM is a versatile compound that has a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine is not well understood, but it is believed to involve the formation of a chiral complex with a metal catalyst. The chiral complex then catalyzes the reaction, leading to the formation of a chiral product. (R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine has been shown to be an effective chiral ligand in various catalytic reactions, including the hydrogenation of ketones, the allylation of aldehydes, and the addition of organometallic reagents to imines.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of (R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine. However, studies have shown that (R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine and its derivatives have low toxicity and are not mutagenic or carcinogenic. (R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine has also been shown to have anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of (R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine is its versatility, which allows it to be used in a wide range of catalytic reactions. (R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine is also readily available and relatively inexpensive. However, one limitation of (R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine is its low solubility in water, which can make it difficult to use in certain reactions. Additionally, (R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine can be difficult to handle due to its sensitivity to air and moisture.
Future Directions
There are several future directions for the use of (R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine in scientific research. One area of interest is the development of new catalytic reactions using (R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine derivatives. Another area of interest is the use of (R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine in the synthesis of new materials, such as polymers and nanoparticles. Additionally, there is potential for the use of (R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine in the development of new pharmaceuticals and agrochemicals.
Scientific Research Applications
(R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine has been extensively used in scientific research, particularly in the field of organic synthesis and catalysis. (R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine derivatives have been used as chiral ligands in asymmetric catalysis, which has led to the development of new synthetic methods for the preparation of chiral compounds. (R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine has also been used in the synthesis of natural products and pharmaceuticals, as well as in the development of new materials.
properties
IUPAC Name |
N-benzyl-1-[2-(benzylamino)naphthalen-1-yl]naphthalen-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N2/c1-3-11-25(12-4-1)23-35-31-21-19-27-15-7-9-17-29(27)33(31)34-30-18-10-8-16-28(30)20-22-32(34)36-24-26-13-5-2-6-14-26/h1-22,35-36H,23-24H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBGHMXATFEWBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)NCC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.